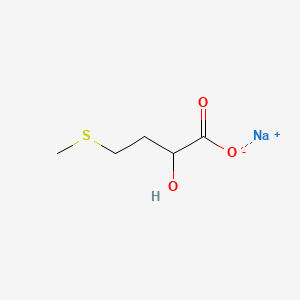

Sodium 2-hydroxy-4-(methylthio)butanoate

Description

Sodium 2-hydroxy-4-(methylthio)butanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is derived from 2-hydroxy-4-(methylthio)butanoic acid, which is commonly used as an animal feed additive due to its nutritional benefits .

Properties

CAS No. |

23597-90-2 |

|---|---|

Molecular Formula |

C5H9NaO3S |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

sodium;2-hydroxy-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C5H10O3S.Na/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

JNATWEVVLQFGLU-UHFFFAOYSA-M |

Canonical SMILES |

CSCCC(C(=O)[O-])O.[Na+] |

Related CAS |

583-91-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-hydroxy-4-(methylthio)butanoate typically involves the neutralization of 2-hydroxy-4-(methylthio)butanoic acid with sodium hydroxide. This reaction is straightforward and can be carried out under mild conditions. The acid is dissolved in water, and sodium hydroxide is added slowly with constant stirring until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, producing large amounts of unwanted inorganic salts . An alternative method involves the use of immobilized nitrilase, which offers a more efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-hydroxy-4-(methylthio)butanoate undergoes various chemical reactions, including oxidation, esterification, and substitution.

Common Reagents and Conditions

Esterification: The hydroxyl group can react with fatty acids to form esters.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Esterification: Esters of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-hydroxy-4-(methylthio)butanoate is a chemical compound with the molecular formula . It is also known by other names, including Sodium 2-hydroxy-4-(methylthio)butyrate .

Chemical Information

- IUPAC Name sodium;2-hydroxy-4-methylsulfanylbutanoate

- InChI: InChI=1S/C5H10O3S.Na/c1-9-3-2-4(6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1

- InChIKey: JNATWEVVLQFGLU-UHFFFAOYSA-M

- SMILES: CSCCC(C(=O)[O-])O.[Na+]

- Molecular Weight: 172.18 g/mol

Preparation of Zinc 2-hydroxy-4-(methylthio)butyrate

The preparation method for zinc 2-hydroxy-4-(methylthio)butyrate involves several steps :

- Feeding 2-hydroxy-4-(methylthio)butanoic acid, zinc carbonate, an initiator (formic acid or acetic acid), and water into a reaction kettle . The mole ratio of 2-hydroxy-4-(methylthio)butanoic acid to zinc carbonate to initiator to water is 1:(0.02-0.05):(0.6-0.75):15 .

- Stirring the mixture and heating it to 70-80°C to allow the carbon of dicarbonate to overflow . Reacting for six hours to produce salt .

- Performing centrifugal separation on the salt to obtain a granular product .

- Drying and screening the product to obtain zinc 2-hydroxy-4-(methylthio)butyrate .

Using 2-hydroxy-4-(methylthio)butanoic acid instead of 2-hydroxy-4-(methylthio)butanoic acid sodium and zinc carbonate instead of zinc sulfate results in a product containing only zinc 2-hydroxy-4-(methylthio)butyrate . This method is easy to operate, simple, and feasible for industrial production, improving production efficiency .

Potential Applications

While the provided search results primarily focus on the preparation and chemical characteristics of 2-hydroxy-4-(methylthio)butanoate compounds, some results suggest potential applications:

- Animal Feed Additive: 2-hydroxy-4-methylthiobutyric acid zinc is used as an organic zinc mineral additive in animal feed .

- Synthesis of L-methionine Analogs: 2-hydroxy-4-(methylthio) butyrate compounds can be used as a starting material for synthesizing analogs of L-methionine, an essential amino acid .

Mechanism of Action

Sodium 2-hydroxy-4-(methylthio)butanoate acts as a methionine analogue. In biological systems, it can be absorbed and converted to methionine, an essential amino acid. This conversion facilitates protein synthesis and other metabolic processes. In the rumen environment of dairy cows, it aids in fiber degradation and serves as a nitrogen source, ultimately improving milk production and composition .

Comparison with Similar Compounds

Similar Compounds

- Sodium dodecanoate

- Sodium dodecyl sulfate

- Sodium 2-alkanoloxy-4-(methylsulfinyl)butanoate

Uniqueness

Sodium 2-hydroxy-4-(methylthio)butanoate stands out due to its unique combination of properties. It has good water solubility, low Krafft point, high surface tension reduction efficiency, and improved calcium tolerance compared to other anionic surfactants . Additionally, its role as a methionine analogue makes it valuable in both nutritional and industrial applications .

Biological Activity

Sodium 2-hydroxy-4-(methylthio)butanoate, also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is a methionine analogue that exhibits significant biological activity, particularly in ruminant nutrition and metabolism. This compound has garnered attention due to its potential to enhance growth performance, nutrient utilization, and overall health in livestock.

HMTBa serves as a precursor for methionine, an essential amino acid crucial for protein synthesis and various metabolic processes. Upon ingestion, HMTBa is metabolized in the rumen where approximately 50% is absorbed directly into the bloodstream as a form of HMTBa, while the other half is hydrolyzed to 2-hydroxy-4-methylthiobutanoic acid (HMB) and utilized by rumen microorganisms for protein synthesis .

Biological Effects

- Nutrient Digestibility : Studies indicate that HMTBa supplementation positively influences nutrient digestibility in beef cattle. For instance, a study involving finishing Angus steers showed that dietary inclusion of HMTBa improved microbial protein synthesis by altering the abundance of cellulolytic bacteria in the rumen .

- Growth Performance : Research has demonstrated that HMTBa supplementation can enhance growth rates in livestock. In a controlled trial with beef steers, increasing levels of HMTBa led to improvements in body weight gain and feed efficiency .

- Metabolomic Profiling : A comprehensive analysis of plasma metabolites revealed that HMTBa supplementation resulted in increased levels of methionine and related metabolites, such as betaine and taurine. This upregulation suggests enhanced metabolic pathways associated with amino acid utilization .

Case Study 1: Effects on Beef Steers

A study conducted over 120 days assessed the impact of HMTBa on ruminal fermentation and nutrient utilization in beef steers. The results indicated that steers receiving HMTBa exhibited improved nitrogen retention rates and altered plasma metabolite profiles compared to control groups .

| Treatment | Body Weight Gain (kg) | Nitrogen Retention (%) |

|---|---|---|

| Control | 50 | 65 |

| HMTBa 12g | 60 | 70 |

| HMTBa 24g | 70 | 75 |

Case Study 2: Lactating Cows

In a study focusing on high-producing Holstein cows, the inclusion of HMTBa in their diet was associated with changes in milk production and fatty acid profiles. The treatment group showed significant improvements in body condition scores over the trial period .

| Variable | Control Group | HMTBa Group | p-Value |

|---|---|---|---|

| Body Weight (D1) | 745 kg | 733 kg | 0.21 |

| Body Weight (D42) | 753 kg | 751 kg | 0.89 |

| Change in Body Score | -0.04 | +0.28 | <0.01 |

Q & A

Q. How should researchers design experiments to assess the impact of HMTBa on rumen fermentation parameters in ruminants?

- Methodological Answer: Use a randomized block design with treatment groups supplemented at varying HMTBa doses (e.g., 0, 15, 30 g/d) over 120 days. Measure volatile fatty acid (VFA) profiles, ammonia–nitrogen (NH3-N), and pH in ruminal fluid via gas chromatography and spectrophotometry. Include control groups fed isoenergetic diets without supplementation. For continuous monitoring, employ in vitro continuous culture systems to simulate ruminal conditions and track microbial metabolism dynamics .

Q. What standardized protocols exist for quantifying HMTBa’s contribution to methionine (Met) kinetics in lactating dairy cows?

- Methodological Answer: Utilize multicatheterized cows to sample arterial, portal, and hepatic blood, as well as mammary tissue. Apply isotopic tracer techniques (e.g., ¹³C-labeled HMTBa) to trace Met conversion pathways. Measure Met flux using mass spectrometry and compartmental modeling to differentiate splanchnic and mammary utilization .

Q. How can HMTBa’s effects on milk fat synthesis be experimentally validated in high-producing dairy cows?

- Methodological Answer: Conduct feeding trials with cows producing >40 kg milk/d, supplementing HMTBa at 0.1–0.3% of dry matter intake. Analyze milk fatty acid profiles via gas chromatography to detect shifts in biohydrogenation intermediates (e.g., trans-10 18:1 vs. trans-11 18:1). Pair this with qPCR to quantify expression of lipogenic genes (e.g., FASN, SCD1) in mammary tissue .

Advanced Research Questions

Q. How do microbial community shifts in the rumen and cecum explain variability in HMTBa’s efficacy across studies?

- Methodological Answer: Perform 16S rRNA sequencing on ruminal and cecal digesta to identify taxa correlated with HMTBa response (e.g., Lachnospiraceae, Ruminococcus_1). Use Phylogenetic Investigation of Communities by Reconstruction of Unobserved States (PICRUSt) to predict functional pathways (e.g., amino acid metabolism, VFA production). Validate findings via metatranscriptomics to link microbial activity to host phenotypes like average daily gain (ADG) .

Q. What experimental approaches resolve contradictions in HMTBa’s effects on milk fat yield between high- and low-producing cows?

- Methodological Answer: Stratify cows by production level and dietary fermentability. Use dual-flow continuous culture systems to isolate the interaction between HMTBa, dietary unsaturated fatty acids (UFA), and fermentable carbohydrates. Measure biohydrogenation intermediates and microbial lipid metabolism enzymes (e.g., Butyrivibrio spp. hydratases) to identify threshold conditions for HMTBa’s efficacy .

Q. How can researchers model the dose-dependent relationship between HMTBa supplementation and methionine availability in hepatic tissue?

- Methodological Answer: Develop a dynamic mechanistic model integrating HMTBA absorption, hepatic first-pass metabolism, and tissue-specific Met utilization. Calibrate the model using in vivo data from isotope dilution studies and hepatic portal blood samples. Validate with hepatic transcriptomic data (e.g., MAT1A, GNMT expression) to predict optimal dosing .

Key Considerations for Experimental Design

- Control for Dietary Variables: Ensure consistent basal diet composition (e.g., fermentable carbohydrates, UFA content) to isolate HMTBa effects .

- Sampling Frequency: Collect ruminal/cecal samples at multiple time points to capture diurnal variation in microbial activity .

- Statistical Power: Use power analysis to determine cohort size, accounting for inter-animal variability in Met metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.